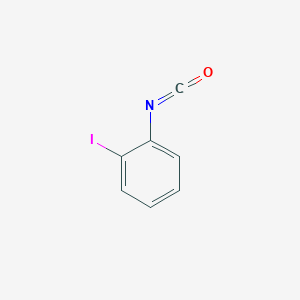

2-Iodophenyl isocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNMGFXOVZRKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369883 | |

| Record name | 2-Iodophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128255-31-2 | |

| Record name | 2-Iodophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodophenyl Isocyanate: Properties, Reactivity, and Applications in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodophenyl isocyanate is a bifunctional aromatic building block of significant interest in synthetic organic chemistry, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a highly reactive isocyanate group and a versatile iodine substituent in an ortho relationship, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core chemical properties, reactivity, and synthetic applications of 2-iodophenyl isocyanate, with a focus on its utility in the construction of complex heterocyclic scaffolds and as a key intermediate in drug discovery programs.

Introduction: A Molecule of Dual Functionality

2-Iodophenyl isocyanate (C₇H₄INO) is a valuable reagent that combines the electrophilic reactivity of an isocyanate with the capacity for transition-metal-catalyzed cross-coupling and cyclization reactions afforded by the aryl iodide. This duality makes it a powerful tool for the efficient assembly of complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of many pharmaceuticals. The strategic placement of the iodine atom ortho to the isocyanate group allows for intramolecular reactions, providing a streamlined pathway to fused ring systems. This guide will delve into the fundamental chemical properties of 2-iodophenyl isocyanate, explore its rich and varied reactivity, and highlight its applications in cutting-edge synthetic strategies.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of 2-iodophenyl isocyanate is essential for its safe handling, storage, and characterization in the laboratory.

Physical Properties

2-Iodophenyl isocyanate is a clear, almost colorless liquid at room temperature.[1] Key physical data are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 128255-31-2 | [2] |

| Molecular Formula | C₇H₄INO | [2] |

| Molecular Weight | 245.02 g/mol | [2] |

| Boiling Point | 245 °C (lit.) | [1] |

| Density | 1.891 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.633 (lit.) | [1] |

| Flash Point | >230 °F (>110 °C) | [3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 2-iodophenyl isocyanate and its derivatives.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of 2-iodophenyl isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the isocyanate (–N=C=O) group, typically appearing around 2250-2275 cm⁻¹.[4] Aromatic C-H and C=C stretching vibrations are also observable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons of the phenyl ring will appear as a complex multiplet in the aromatic region of the spectrum.

-

¹³C NMR: The carbon of the isocyanate group is highly deshielded and will appear as a characteristic signal in the 120-140 ppm region. The carbon atom attached to the iodine will also show a distinct chemical shift.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (245.02). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct.

Synthesis of 2-Iodophenyl Isocyanate

While commercially available, understanding the synthesis of 2-iodophenyl isocyanate provides insight into its chemistry. The most common laboratory and industrial synthesis of isocyanates involves the phosgenation of the corresponding primary amine.[5]

General Synthetic Scheme:

Figure 1: General synthesis of 2-Iodophenyl Isocyanate.

Non-phosgene methods for isocyanate synthesis are also being developed due to the high toxicity of phosgene. These methods often involve the thermal decomposition of carbamates derived from the corresponding amine.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of 2-iodophenyl isocyanate stems from the distinct yet cooperative reactivity of its isocyanate and iodo functionalities.

Reactivity of the Isocyanate Group

The isocyanate group is a highly reactive electrophile, readily undergoing addition reactions with a wide range of nucleophiles. This reactivity is central to its use in forming ureas, carbamates, and other important functional groups.

-

Reaction with Amines to Form Ureas: 2-Iodophenyl isocyanate reacts rapidly with primary and secondary amines to form N,N'-disubstituted ureas. This reaction is often quantitative and proceeds under mild conditions. These urea derivatives are valuable intermediates for subsequent intramolecular cyclization reactions.

-

Reaction with Alcohols to Form Carbamates: In the presence of an alcohol, 2-iodophenyl isocyanate forms the corresponding carbamate (urethane). This reaction can be catalyzed by bases or organometallic compounds. The resulting carbamates are also excellent substrates for cyclization reactions.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decarboxylates to yield the corresponding amine (2-iodoaniline in this case) and carbon dioxide.[5] This sensitivity to moisture necessitates handling 2-iodophenyl isocyanate under anhydrous conditions to prevent its degradation.

Figure 2: Key reactions of the isocyanate group.

Reactivity of the Iodo Group and Synergistic Cyclizations

The presence of the iodine atom opens up a vast array of synthetic possibilities, primarily through transition-metal-catalyzed cross-coupling and cyclization reactions. The ortho-positioning of the iodo and isocyanate (or its derivatives) groups is particularly advantageous for intramolecular reactions, leading to the efficient construction of heterocyclic systems.

-

Palladium-Catalyzed Reactions: The carbon-iodine bond is highly susceptible to oxidative addition to low-valent palladium species, initiating a catalytic cycle for various transformations.

-

Intramolecular Heck Reaction: Derivatives of 2-iodophenyl isocyanate containing an appropriately positioned alkene can undergo intramolecular Heck reactions to form fused ring systems. This is a powerful strategy for the synthesis of complex polycyclic molecules.[6]

-

Intramolecular C-N Bond Formation: Following the formation of a urea or carbamate, the aryl iodide can participate in palladium-catalyzed intramolecular C-N bond formation to construct nitrogen-containing heterocycles such as benzimidazoles and quinazolinones.

-

-

Synthesis of Benzimidazoles: A common strategy for the synthesis of benzimidazole derivatives involves the reaction of 2-iodophenyl isocyanate with an amine, followed by an intramolecular cyclization. While direct cyclization of the urea can be challenging, conversion of the urea to a more reactive intermediate can facilitate the ring-closing step.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from 2-iodophenyl isocyanate, particularly substituted ureas and various N-heterocycles, are prevalent in a wide range of biologically active molecules and approved drugs.

-

Urea-Based Bioactive Molecules: The urea functional group is a key pharmacophore in many drugs due to its ability to form strong hydrogen bonds with biological targets. N,N'-disubstituted ureas derived from 2-iodophenyl isocyanate can be screened for a variety of biological activities, including as kinase inhibitors, enzyme inhibitors, and receptor modulators.[7]

-

Building Block for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, often decorated with various substituents to achieve potency and selectivity.[8] 2-Iodophenyl isocyanate serves as a versatile starting material for the synthesis of such heterocyclic scaffolds, which are crucial in the development of new cancer therapies.

-

Synthesis of Heterocyclic Scaffolds: The ability to construct benzimidazoles, quinazolinones, and other fused N-heterocycles makes 2-iodophenyl isocyanate a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs.

Experimental Protocols

The following protocols are illustrative examples of the types of reactions in which 2-iodophenyl isocyanate is a key reactant. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, must be followed.

General Protocol for the Synthesis of an N-(2-Iodophenyl)-N'-aryl Urea

-

To a solution of 2-iodophenyl isocyanate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired aniline derivative (1.0 eq).

-

Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Conceptual Protocol for a Palladium-Catalyzed Intramolecular Cyclization of an N-(2-Iodophenyl)-N'-(alkenyl) Urea

This protocol is a conceptual outline. Specific conditions (catalyst, ligand, base, solvent, temperature) will need to be optimized for a particular substrate.

-

To a reaction vessel charged with the N-(2-iodophenyl)-N'-(alkenyl) urea substrate (1.0 eq), add a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a suitable phosphine ligand (e.g., PPh₃, 10-20 mol%), and a base (e.g., K₂CO₃, NaOAc, 2-3 eq).

-

Add an anhydrous, degassed solvent (e.g., DMF, acetonitrile, or toluene).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Figure 3: A general synthetic workflow utilizing 2-Iodophenyl Isocyanate.

Safety and Handling

2-Iodophenyl isocyanate is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[9]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid breathing vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from moisture and incompatible materials such as acids, bases, and strong oxidizing agents. It is recommended to store under an inert atmosphere.

Conclusion

2-Iodophenyl isocyanate is a versatile and powerful building block in modern organic synthesis. Its dual reactivity allows for the efficient construction of a wide variety of complex molecules, particularly N-heterocycles of medicinal importance. The ability to first engage the isocyanate group with a range of nucleophiles and then utilize the aryl iodide in subsequent cyclization reactions provides a robust and flexible strategy for the synthesis of novel compounds for drug discovery and materials science. As the demand for efficient and modular synthetic methods continues to grow, the importance of reagents like 2-iodophenyl isocyanate is set to increase.

References

-

Georganics. 2-Iodophenyl isocyanate - High purity. Available from: [Link]

-

Oakwood Chemical. 2-Iodophenyl isocyanate. Available from: [Link]

- Google Patents. Process for making 2-mercapto benzimidazoles in the presence of a water-insoluble alkanol.

-

EnPress Journals. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]

-

MDPI. Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. Available from: [Link]

-

PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of benzimidazoles. Available from: [Link]

-

PubMed. Iodophenyl tagged sphingosine derivatives: synthesis and preliminary biological evaluation. Available from: [Link]

-

Wikipedia. Isocyanate. Available from: [Link]

-

Patsnap Eureka. The Role of Isocyanates in Modern Pharmaceuticals. Available from: [Link]

-

PMC. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

-

Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Available from: [Link]

-

Macmillan Group. The Intramolecular Heck Reaction. Available from: [Link]

-

ResearchGate. Palladium-catalyzed cyclization of N-(2-iodophenyl)acrylamides and hydrophosphoryl compounds in the presence of (R,R)-DIOP and (S)-Monophos ligands. Available from: [Link]

-

PubMed Central. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Available from: [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

-

ResearchGate. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Available from: [Link]

-

PubMed. Ureas: Applications in Drug Design. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel 2-phenyl-2H-pyrazolo[4,3-c]isoquinolin-3-ols: topological comparisons with analogues of 2-phenyl-2,5-dihydropyrazolo[4,3-c]quinolin-3(3H)-ones at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A solid-phase synthesis of N,N'-disubstituted ureas and Perhydroimidazo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Technical Monograph: 2-Iodophenyl Isocyanate

CAS Registry Number: 128255-31-2 Document Type: Technical Application Guide Version: 2.0 (Current as of 2026)

Identity & Physicochemical Profiling[1][2]

The "Lookup" Core

In chemical procurement and database management, ambiguity between isomers is the primary source of experimental error. 2-Iodophenyl isocyanate is frequently confused with its para-substituted isomer (4-iodophenyl isocyanate).

The definitive identifier for the ortho isomer is CAS 128255-31-2 .

| Parameter | Technical Specification |

| IUPAC Name | 1-iodo-2-isocyanatobenzene |

| CAS Number | 128255-31-2 |

| Common Confusion | Do not confuse with 4-Iodophenyl isocyanate (CAS 15845-62-2) |

| Molecular Formula | C₇H₄INO |

| Molecular Weight | 245.02 g/mol |

| SMILES | C1=CC=C(C(=C1)N=C=O)I |

| Appearance | Low-melting solid or colorless to pale yellow oil (purity dependent) |

| Storage | 2–8°C, under Argon/Nitrogen (Strictly Anhydrous) |

Structural Significance

The 2-iodophenyl isocyanate scaffold is a "bifunctional" electrophile. It contains:

-

Isocyanate (-N=C=O): Highly reactive toward nucleophiles (amines, alcohols) to form ureas or carbamates.

-

Ortho-Iodine: A high-value handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) after the urea formation, or for intramolecular cyclization to form heterocycles like benzimidazolones.

Synthetic Routes & Mechanistic Insight

Commercial availability of 2-iodophenyl isocyanate can be sporadic. For drug discovery campaigns requiring fresh material, in situ preparation is the gold standard to avoid hydrolysis products (diaryl ureas).

The Triphosgene Protocol (Safe Laboratory Standard)

While traditional phosgenation is effective, the use of Triphosgene (bis(trichloromethyl) carbonate) is preferred for safety and stoichiometry control. This solid reagent decomposes into phosgene in situ, allowing precise equivalency.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of 2-iodoaniline on the in situ generated phosgene, followed by HCl elimination.

Figure 1: Step-wise conversion of 2-iodoaniline to 2-iodophenyl isocyanate using the Triphosgene method.

Detailed Experimental Protocol

Reagents:

-

2-Iodoaniline (1.0 eq)

-

Triphosgene (0.35 eq)

-

Triethylamine (2.5 eq)

-

DCM (Anhydrous)

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask. Equip with a stir bar, addition funnel, and N₂ inlet.

-

Solvation: Dissolve Triphosgene (0.35 eq) in anhydrous DCM. Cool to 0°C.

-

Addition: Dissolve 2-iodoaniline (1.0 eq) in minimal DCM. Add this solution dropwise to the Triphosgene solution over 30 minutes.[1][2] Note: A white precipitate (amine-HCl salt) may form momentarily.

-

Elimination: Add Triethylamine (2.5 eq) dropwise. The solution should clear as the isocyanate forms.

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by IR (look for strong -N=C=O stretch at ~2270 cm⁻¹).

-

Workup: Remove solvent under reduced pressure. The residue can be extracted with dry hexane (the isocyanate dissolves, urea byproducts do not) or purified via rapid Kugelrohr distillation if high purity is required.

Reactivity & Applications in Medicinal Chemistry[5][6]

The utility of CAS 128255-31-2 lies in its ability to serve as a "linchpin" in diversity-oriented synthesis.

Urea/Carbamate Formation

The primary application is the synthesis of 1-(2-iodophenyl)ureas . These intermediates are critical for accessing privileged scaffolds like quinazolinones or benzimidazoles.

| Nucleophile | Product Class | Mechanism Note |

| Primary Amine (R-NH₂) | N,N'-Disubstituted Urea | Fast, exothermic. No catalyst needed. |

| Alcohol (R-OH) | Carbamate (Urethane) | Slower. Often requires Lewis acid (DBTL) or base (Et₃N). |

| Water (Impurity) | Symmetrical Urea | Undesired. Hydrolysis yields aniline, which reacts with remaining isocyanate. |

Orthogonal Cross-Coupling Workflow

A common strategy involves forming the urea first, then utilizing the ortho-iodine for palladium-catalyzed closure.

Figure 2: The "Urea-First" strategy utilizing the ortho-iodine handle for downstream heterocycle formation.

Handling, Stability & Analytics

Safety Profile

-

Lachrymator: Like most aryl isocyanates, this compound is a potent lachrymator and respiratory sensitizer. All operations must occur in a fume hood.

-

Moisture Sensitivity: Reacts rapidly with atmospheric moisture to evolve CO₂ (pressure hazard in sealed vessels) and form insoluble 1,3-bis(2-iodophenyl)urea.

Analytical Validation

When validating the identity of CAS 128255-31-2, rely on Infrared (IR) Spectroscopy over Mass Spectrometry (MS), as isocyanates often derivatize in MS sources (e.g., with methanol).

-

IR (Neat/DCM): Distinctive, sharp peak at 2250–2270 cm⁻¹ (Isocyanate asymmetric stretch).

-

¹H NMR (CDCl₃): Look for the ortho-coupling patterns. The proton adjacent to Iodine (H-3) will be desheilded (~7.8 ppm, d).

-

Quenching: Quench excess isocyanate with MeOH or saturated NaHCO₃ before disposal.

References

- Cotarca, L., & Eckert, H. (2017). Phosgenation: A Handbook. Wiley-VCH.

- Knölker, H. J., et al. (1996). Applications of Triphosgene in Organic Synthesis. Synlett, 1996(06), 502-504. (Primary reference for the triphosgene protocol).

-

PubChem Database. Compound Summary for CAS 128255-31-2. National Center for Biotechnology Information. Retrieved from [Link].[3]

Sources

Technical Guide: Synthesis and Handling of 2-Iodophenyl Isocyanate

Executive Summary & Strategic Utility

2-Iodophenyl isocyanate is a high-leverage electrophile in medicinal chemistry. Unlike its para- and meta- isomers, the ortho- positioning of the iodine atom offers unique synthetic utility: it serves as a "pre-installed" handle for intramolecular cyclization (e.g., to benzimidazoles or quinazolinones) and transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) post-urea formation.

However, the synthesis of this compound presents a dichotomy of risk vs. purity. Traditional phosgenation is efficient but hazardous; modern surrogates like Triphosgene offer a balance of safety and reactivity but require strict stoichiometric control to prevent the formation of the thermodynamically stable—and useless—symmetrical urea byproduct, 1,3-bis(2-iodophenyl)urea.

This guide details two validated pathways:

-

The Triphosgene Route: High-yielding, scalable, suitable for pure isolation.

-

The Curtius Rearrangement: Phosgene-free, ideal for in situ generation.

Critical Properties & Handling

| Property | Data | Operational Implication |

| CAS | 1592-14-9 | Verification key. |

| Physical State | Liquid / Low-melting solid | Do not recrystallize. Purification requires vacuum distillation. |

| Boiling Point | ~90–100 °C @ 0.5 mmHg (Est.)* | Requires high-vacuum manifold (Schlenk line) or Kugelrohr. |

| Reactivity | High Electrophile | Hydrolyzes rapidly to amine + CO₂ upon moisture exposure. Store under Argon. |

| Toxicity | Lachrymator / Sensitizer | Zero-exposure protocol. Use glovebox or high-velocity fume hood. |

*Note: The 2-bromo analog boils at 56-58°C/0.05 mmHg [1].[1] The 2-iodo analog will exhibit a higher boiling point due to increased molecular weight.

Method A: The Triphosgene Protocol (Standard Isolation)

This method is preferred when the isocyanate must be isolated and characterized before subsequent steps. Triphosgene (bis(trichloromethyl) carbonate) is a solid source of phosgene, safer to weigh but generating 3 equivalents of phosgene in situ.

Reaction Logic

The reaction proceeds via the nucleophilic attack of the amine on the phosgene equivalent, forming a carbamoyl chloride intermediate. A base (Triethylamine) is strictly required to scavenge the HCl generated, driving the elimination to the isocyanate.

Stoichiometry Alert: Use exactly 0.35–0.40 eq of Triphosgene.

-

Too low (<0.33 eq): Excess amine reacts with product isocyanate

Symmetrical Urea (Dead end). -

Too high: Excess phosgene complicates workup and safety.

Visualized Mechanism

Figure 1: Mechanistic pathway highlighting the critical branching point where excess amine leads to urea formation.

Step-by-Step Protocol

Scale: 10 mmol (2.19 g 2-iodoaniline)

-

Setup: Flame-dry a 100 mL 3-neck Round Bottom Flask (RBF). Equip with a stir bar, addition funnel, and Argon inlet.

-

Phosgene Source: Charge the flask with Triphosgene (1.18 g, 4.0 mmol, 0.4 eq) and anhydrous DCM (30 mL) .

-

Amine Addition: Dissolve 2-iodoaniline (2.19 g, 10 mmol) in DCM (10 mL) . Add this solution dropwise to the triphosgene at 0 °C (ice bath).

-

Observation: A white precipitate (amine-HCl salt or carbamoyl chloride) may form. This is normal.

-

-

Base Addition (The Critical Step): Add Triethylamine (2.8 mL, 20 mmol, 2.0 eq) dropwise over 15 minutes at 0 °C.

-

Why: Rapid addition generates massive exotherm and may sublime phosgene.

-

-

Reaction: Remove ice bath. Stir at Room Temperature (RT) for 2 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The amine spot (polar) should disappear. The isocyanate will run near the solvent front.

-

IR Check: Aliquot a drop, evaporate. Look for the massive -N=C=O stretch at ~2270 cm⁻¹ .

-

-

Workup:

-

Evaporate solvent on a rotavap (use a KOH trap for the pump exhaust to neutralize trace phosgene).

-

Residue is a mix of product and TEA·HCl salts.[2]

-

Extract with dry Hexane or Toluene (Isocyanate dissolves; salts precipitate). Filter under Argon.

-

-

Purification: Kugelrohr distillation of the filtrate residue.

-

Target: Collect the clear, colorless/pale yellow liquid fraction.

-

Method B: Curtius Rearrangement (Phosgene-Free)

This route is ideal for safety-restricted labs or when the isocyanate is an intermediate for a carbamate/urea in a "one-pot" process.

Reaction Logic

We convert 2-iodobenzoic acid to the acyl azide using DPPA (Diphenylphosphoryl azide). Thermal decomposition yields the isocyanate via a concerted rearrangement, releasing N₂.

Protocol

-

Dissolution: Dissolve 2-iodobenzoic acid (10 mmol) in anhydrous Toluene (50 mL) .

-

Activation: Add Triethylamine (11 mmol) and DPPA (11 mmol) at RT. Stir for 1 hour.

-

Rearrangement: Heat the reaction to 80–90 °C for 2 hours.

-

Observation: Vigorous evolution of N₂ gas. Ensure the system is vented through a bubbler.

-

-

Isolation: Once gas evolution ceases, the solution contains clean isocyanate.

-

Option A (Isolation): Evaporate toluene and distill.

-

Option B (One-pot): Add the nucleophile (e.g., an amine or alcohol) directly to this hot solution to form the urea/carbamate.

-

Decision Matrix: Selecting the Route

Figure 2: Workflow for selecting the optimal synthesis pathway based on scale and downstream application.

Safety & Process Management

Decontamination (Quenching)

Never rinse isocyanate/triphosgene glassware with water immediately.

-

Quench Solution: Prepare 10% aqueous Ammonia or saturated Sodium Bicarbonate with 10% Ethanol.

-

Procedure: Soak all glassware in this solution for 24 hours. The ammonia/water converts residual isocyanates to harmless ureas and hydrolyzes phosgene traces.

The "Ortho Effect" in Storage

The iodine atom at the C2 position provides steric protection, making 2-iodophenyl isocyanate slightly more stable to dimerization than phenyl isocyanate. However, it is still moisture sensitive.

-

Storage: 4 °C, under Argon, sealed with Parafilm.

-

Shelf-life: ~3 months before significant urea precipitate forms.[3]

References

-

Sigma-Aldrich.[1][4] Product Specification: 2-Bromophenyl isocyanate. Link (Accessed via search).

- Eckert, H., & Foster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute.

-

Knölker, H. J., Braxmeier, T., & Ongania, K. H. (1996). A Novel Method for the Synthesis of Isocyanates Under Mild Conditions.[5] Angewandte Chemie International Edition, 35(16), 1866-1868. (Reference for DPPA/Curtius mechanism).

-

Organic Syntheses, Coll. Vol. 10, p. 84 (2004); Vol. 78, p. 220 (2002). Synthesis of Amino Acid Ester Isocyanates. Link (General Triphosgene Protocol).

-

BenchChem. Synthesis of Heterocyclic Compounds Using 2-Iodoaniline. Link (Application context).

Sources

Technical Guide: Stability, Storage, and Handling of 2-Iodophenyl Isocyanate

Executive Summary

2-Iodophenyl isocyanate (CAS: 128255-31-2) is a high-value electrophilic intermediate widely utilized in medicinal chemistry for the synthesis of urea-based peptidomimetics and kinase inhibitors.[1] Its structural utility lies in the ortho-iodine substituent, which provides a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) or halogen bonding interactions in protein active sites.

However, this compound presents a dual-stability paradox : the isocyanate group is moisture-sensitive (prone to hydrolysis), while the carbon-iodine bond introduces photosensitivity. Improper storage leads to the formation of insoluble urea precipitates and iodine liberation, compromising reaction stoichiometry and yield. This guide defines the authoritative protocols for maintaining >98% purity during storage and handling.

Part 1: Chemical Profile & Reactivity Mechanisms

Physical & Chemical Properties

The following data aggregates experimental values relevant to handling and process safety.

| Property | Value | Critical Note |

| Molecular Weight | 245.02 g/mol | Heavy atom effect due to Iodine. |

| Physical State | Clear to light yellow liquid | Darkening indicates I₂ liberation or oxidation. |

| Boiling Point | 62 °C @ 0.66 mmHg | High vacuum required for distillation. |

| Density | ~1.8 g/mL | Significantly denser than water/organic solvents. |

| Flash Point | >110 °C | Combustible but not highly flammable. |

| Solubility | DCM, THF, Toluene | Reacts violently with alcohols/amines. |

The Degradation Cascade (Hydrolysis)

The primary failure mode for 2-iodophenyl isocyanate is moisture ingress. Unlike simple alkyl isocyanates, the electron-withdrawing nature of the aryl ring (enhanced by the o-Iodo group) increases the electrophilicity of the carbonyl carbon, accelerating the reaction with water.

Mechanism:

-

Nucleophilic Attack: Water attacks the isocyanate carbon, forming an unstable carbamic acid.

-

Decarboxylation: Carbamic acid loses CO₂, yielding 2-iodoaniline.

-

Urea Formation: The newly formed amine is a potent nucleophile and reacts immediately with the remaining isocyanate to form the symmetric urea dimer (1,3-bis(2-iodophenyl)urea).

Visualization of Degradation Pathway:

Figure 1: The autocatalytic degradation pathway. The formation of the amine triggers a rapid consumption of the remaining isocyanate.

Part 2: Storage & Stability Protocols[2][3]

To ensure long-term stability (>6 months), a "Defense-in-Depth" storage strategy is required. This approach mitigates both moisture hydrolysis and photochemical deiodination.

The "Cold & Dark" Standard

While some Safety Data Sheets (SDS) list "Ambient" storage, field experience dictates that Refrigerated (2–8°C) storage is superior for iodinated isocyanates to retard iodine homolysis.

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 2°C – 8°C | Slows hydrolysis kinetics; prevents thermal dimerization. |

| Atmosphere | Argon (Ar) | Ar is heavier than air, providing a better "blanket" than N₂ for opening/closing vials. |

| Container | Amber Glass | Blocks UV/Visible light to prevent C–I bond cleavage (radical formation). |

| Sealing | Parafilm + Desiccant | Secondary barrier against humidity in the fridge environment. |

Re-Sealing Protocol (Self-Validating)

Every time the container is opened, the inert atmosphere is compromised. Follow this re-sealing loop to maintain integrity:

-

Purge: Flush the headspace with a gentle stream of dry Argon for 15–30 seconds.

-

Seal: Cap tightly. Wrap the cap-neck junction with Parafilm M.

-

Desiccate: Place the vial inside a secondary jar containing active desiccant (e.g., Drierite or Molecular Sieves).

-

Verify: Check the liquid clarity. Any turbidity suggests urea formation (precipitation).

Part 3: Handling & Application (Drug Development)

Experimental Workflow: Urea Synthesis

In drug discovery, this isocyanate is frequently reacted with amines to generate urea linkers. The following workflow ensures the isocyanate remains intact until the moment of reaction.

Workflow Logic:

Figure 2: Operational workflow for handling moisture-sensitive isocyanates.

Step-by-Step Protocol: Synthesis of N-(2-Iodophenyl)-N'-Alkyl Urea

Objective: Couple 2-iodophenyl isocyanate with a primary amine (R-NH₂) without generating symmetric urea impurities.

Reagents:

-

2-Iodophenyl isocyanate (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Dichloromethane (DCM), Anhydrous

-

Triethylamine (optional, if amine is a salt)

Methodology:

-

System Prep: Flame-dry a round-bottom flask and cool under a stream of Argon. Charge with magnetic stir bar.

-

Amine Solvation: Dissolve the primary amine in anhydrous DCM (0.1 M concentration). Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine to liberate the free base.

-

Isocyanate Addition:

-

Crucial Step: Do not add the amine to the isocyanate. Add the isocyanate to the amine. This keeps the amine in excess, minimizing the chance of isocyanate-water competition.

-

Using a gas-tight syringe, add 2-iodophenyl isocyanate dropwise to the stirring amine solution at 0°C (ice bath).

-

-

Monitoring: Allow to warm to room temperature. Monitor by TLC or LC-MS. The reaction is typically instantaneous (<30 mins).

-

Workup:

-

If the product precipitates: Filter and wash with cold DCM.

-

If soluble: Wash with 1N HCl (to remove excess amine), then Brine. Dry over Na₂SO₄.

-

Quality Control (QC)

Before using a stored batch, verify purity using 1H NMR (CDCl₃) :

-

Intact Isocyanate: Look for the absence of amide/urea protons (typically 6.0–9.0 ppm region).

-

Impurity Flag: A sharp singlet or broad peak around 8.5–9.0 ppm often indicates the symmetric urea (bis-urea) impurity formed by moisture contamination.

-

Visual Check: The liquid should be free of white solids. White sediment is 100% indicative of hydrolysis (urea formation).

References

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]

-

National Institutes of Health (PubChem). (2025). Compound Summary: 2-Iodophenyl isocyanate. Retrieved from [Link]

-

ResinLab. (2021). Technical Bulletin: Moisture Contamination of Polyurethanes and Isocyanates. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Handling and Safety of 2-Iodophenyl Isocyanate for Pharmaceutical Research and Development

This guide provides comprehensive technical information and best-practice protocols for the safe handling, storage, and use of 2-Iodophenyl isocyanate (CAS RN: 128255-31-2), a critical reagent in contemporary drug discovery and development. This document is intended for researchers, chemists, and drug development professionals who utilize this compound in the synthesis of novel therapeutic agents, particularly in the domain of kinase inhibitors.

Introduction: The Strategic Importance of 2-Iodophenyl Isocyanate in Medicinal Chemistry

2-Iodophenyl isocyanate is an aromatic organic compound featuring both a highly reactive isocyanate functional group and an iodine substituent on the phenyl ring. This unique combination of functionalities makes it a valuable building block in medicinal chemistry. The isocyanate group serves as a powerful electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively. These linkages are prevalent in a multitude of approved pharmaceutical agents.[1]

The presence of the ortho-iodine atom provides a strategic advantage for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of additional complexity and the fine-tuning of a molecule's pharmacological profile. This dual reactivity has positioned 2-Iodophenyl isocyanate as a key intermediate in the synthesis of targeted therapeutics, most notably in the development of kinase inhibitors for oncology.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 2-Iodophenyl isocyanate is fundamental to its safe and effective use.

Table 1: Physicochemical Properties of 2-Iodophenyl Isocyanate [4][5]

| Property | Value | Source |

| Molecular Formula | C₇H₄INO | [4] |

| Molecular Weight | 245.02 g/mol | [4] |

| Appearance | Clear, almost colorless liquid | [4] |

| Boiling Point | 245 °C (lit.) | [4] |

| Density | 1.891 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.633 (lit.) | [4] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Storage Temperature | -20°C | [4] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. δ 7.0-8.0 ppm) corresponding to the four protons on the disubstituted benzene ring. The integration of these signals would correspond to four hydrogens.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the iodine atom being significantly influenced by the halogen's electronegativity and heavy atom effect. The isocyanate carbon will appear at the downfield end of the spectrum (typically δ 120-140 ppm).

-

FT-IR: The most characteristic feature in the infrared spectrum is the strong, sharp absorption band of the isocyanate group (-N=C=O) in the region of 2250–2285 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[6]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 245. The fragmentation pattern would likely involve the loss of the isocyanate group and the iodine atom.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

2-Iodophenyl isocyanate presents a significant health hazard if not handled with the utmost care. The primary risks are associated with the high reactivity of the isocyanate group.

Inhalation: Vapors are harmful if inhaled and may cause respiratory irritation. Isocyanates as a class are known respiratory sensitizers, meaning that initial exposure may not cause a severe reaction, but subsequent exposures, even at very low concentrations, can trigger a severe asthmatic response.[2]

Skin Contact: The compound is harmful in contact with skin and causes skin irritation. Prolonged or repeated contact can lead to skin sensitization and dermatitis.[4]

Eye Contact: Contact with the eyes will cause serious irritation.[4]

Ingestion: The substance is harmful if swallowed.[4]

Causality of Hazards: The toxicity of isocyanates stems from their ability to react with biological nucleophiles, such as the amine and thiol groups found in proteins and enzymes. This can disrupt normal cellular function and trigger an immune response, leading to sensitization.

Caption: Logical workflow for risk assessment and control measures.

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is non-negotiable when working with 2-Iodophenyl isocyanate.

Engineering Controls

-

Ventilation: All manipulations of 2-Iodophenyl isocyanate must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. For highly sensitive operations or when handling larger quantities, a glove box under an inert atmosphere is recommended.

Personal Protective Equipment (PPE)

-

Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required when handling this compound outside of a fume hood or in case of a spill.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory. Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield must be worn.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

Storage and Incompatibility

-

Storage: Store 2-Iodophenyl isocyanate in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight. A storage temperature of -20°C is recommended.[4] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Incompatibilities: Avoid contact with water, alcohols, amines, acids, bases, and strong oxidizing agents.[2] The reaction with water is particularly hazardous as it produces an unstable carbamic acid which decomposes to an amine and carbon dioxide gas, potentially leading to a dangerous pressure buildup in a sealed container.

Experimental Protocol: Synthesis of a Urea-Based Kinase Inhibitor Analog

The following is a representative, step-by-step protocol for the synthesis of a diaryl urea, a common structural motif in kinase inhibitors, using 2-Iodophenyl isocyanate. This protocol is based on the general principles of urea synthesis from isocyanates.[2]

Reaction: 2-Iodophenyl isocyanate + Amine → N-(2-iodophenyl)-N'-(substituted)urea

Materials:

-

2-Iodophenyl isocyanate

-

Substituted aniline derivative (e.g., 4-amino-N-methyl-2-pyridinecarboxamide, a key fragment in Sorafenib)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate)

-

Organic base (e.g., triethylamine or pyridine)

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard glassware for workup and purification

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline derivative (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the organic base (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Slowly add a solution of 2-Iodophenyl isocyanate (1.05 equivalents) in the same anhydrous solvent to the reaction mixture via a syringe.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-10 hours at temperatures ranging from 0°C to reflux, depending on the reactivity of the amine.

-

Upon completion, quench the reaction with a small amount of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(2-iodophenyl)-N'-(substituted)urea.

Caption: Experimental workflow for the synthesis of a urea derivative.

Spill Management and Waste Disposal

Spill Response:

-

Evacuate the area immediately and ensure adequate ventilation.

-

Wear the appropriate PPE, including a respirator.

-

For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.

-

Collect the absorbed material into an open container. Do not seal the container , as the reaction with moisture in the air can generate CO₂, leading to pressure buildup.

-

Decontaminate the spill area with a solution of 5-10% sodium carbonate in water.

-

For large spills, contact your institution's environmental health and safety department immediately.

Waste Disposal:

-

All waste containing 2-Iodophenyl isocyanate must be treated as hazardous waste.

-

Collect waste in a designated, properly labeled container.

-

Do not mix with incompatible waste streams.

-

Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Conclusion

2-Iodophenyl isocyanate is a potent and versatile reagent that will likely continue to play a significant role in the advancement of pharmaceutical research. Its inherent reactivity, while advantageous for synthesis, necessitates a profound respect for its hazardous nature. By implementing the robust engineering controls, stringent personal protective equipment protocols, and meticulous handling procedures outlined in this guide, researchers can safely harness the synthetic potential of this valuable compound to drive the discovery of next-generation therapeutics.

References

- CN102311384A - The preparation method of Sorafenib - Google Patents.

-

Synthesis of sorafenib derivatives 4a–e. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC - NIH. Available at: [Link]

- WO1991012254A1 - Substituted urea compounds and their preparation and use - Google Patents.

-

(PDF) Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - ResearchGate. Available at: [Link]

-

Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes - PubMed. Available at: [Link]

-

Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Available at: [Link]

-

Reactions of 4 methylphenyl isocyanate with amino acids - PubMed. Available at: [Link]

-

2-Iodophenyl isocyanate - Oakwood Chemical. Available at: [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma - BG. Available at: [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Available at: [Link]

- WO2000012472A2 - Process for preparing certain phenyl urea compounds - Google Patents.

-

A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Available at: [Link]

-

Spectral Information - PubChem - NIH. Available at: [Link]

-

Cobalt-Catalyzed Asymmetric Reductive Propargylic Addition of α-Ketimino Esters - American Chemical Society. Available at: [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

-

2-Iodophenyl isothiocyanate - the NIST WebBook. Available at: [Link]

-

FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate - ResearchGate. Available at: [Link]

-

Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - MDPI. Available at: [Link]

-

One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - Beilstein Journals. Available at: [Link]

-

Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe - Remspec Corporation. Available at: [Link]

-

Special Issue : Protein Kinase Inhibitors: Synthesis and Applications - MDPI. Available at: [Link]

Sources

- 1. WO2000012472A2 - Process for preparing certain phenyl urea compounds - Google Patents [patents.google.com]

- 2. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 2-IODOPHENYL ISOCYANATE | 128255-31-2 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN102311384A - The preparation method of Sorafenib - Google Patents [patents.google.com]

Sourcing and Utilizing 2-Iodophenyl Isocyanate: A Strategic Guide for Medicinal Chemistry

Executive Summary

2-Iodophenyl isocyanate (CAS: 15983-99-0 / 128255-31-2) represents a high-value "dual-warhead" electrophile in medicinal chemistry.[1] Its utility stems from its orthogonal reactivity: the isocyanate group (-N=C=O) serves as an immediate electrophile for urea/carbamate formation, while the ortho-iodine atom provides a pre-installed handle for subsequent transition-metal-catalyzed cross-coupling or cyclization.[1]

This guide addresses the commercial landscape, handling protocols, and synthetic strategies for leveraging this reagent in drug discovery workflows.

Part 1: Chemical Profile & Strategic Value[1]

The "Orthogonal Reactivity" Advantage

Unlike standard phenyl isocyanates, the 2-iodo variant allows for rapid scaffold complexity generation. The iodine atom is sterically adjacent to the isocyanate but electronically distinct, enabling a "React-then-Couples" workflow.[1]

Mechanism of Action:

-

Primary Reaction (Kinetic Control): Nucleophilic attack on the isocyanate carbon by amines or alcohols yields stable ureas or carbamates.

-

Secondary Reaction (Thermodynamic/Catalytic Control): The ortho-iodine facilitates Pd/Cu-catalyzed intramolecular cyclization (e.g., to quinazolinones) or intermolecular Suzuki/Sonogashira couplings.

Physical Properties Data

Note: This compound is a lachrymator and moisture-sensitive liquid/low-melting solid.[1]

| Property | Value | Critical Note |

| CAS Numbers | 15983-99-0; 128255-31-2 | Check both when searching supplier inventories.[1] |

| Molecular Weight | 245.02 g/mol | High atom economy for iodine introduction. |

| Physical State | Liquid / Low-melting Solid | MP ~30°C. Often solidifies in cold storage.[1] |

| Boiling Point | 83-84°C (at 13 hPa) | Distillable under high vacuum for purification.[1] |

| Density | ~1.8 g/mL | Dense organic phase; sinks in aqueous workups. |

| Storage | 2-8°C, Inert Gas | Hydrolyzes to 2-iodoaniline and urea derivatives.[1] |

Part 2: Commercial Availability & Sourcing Strategy[1]

Supply Chain Landscape

The compound is widely available but exhibits significant price volatility based on purity and pack size.

-

Primary Suppliers: Sigma-Aldrich (Merck), Enamine, Apollo Scientific, TCI Chemicals, Oakwood Chemical.[1]

-

Typical Purity: 97% (Technical Grade) to 98%+ (HPLC Grade).

-

Lead Times: Generally in stock (US/EU), but bulk (>100g) often requires 2-4 week synthesis lead time.

The "Buy vs. Make" Decision Matrix

Researchers should evaluate the scale of synthesis before procurement.

Figure 1: Decision matrix for procuring 2-Iodophenyl isocyanate based on scale and safety constraints.

Part 3: Synthetic Utility & Applications[1]

Pathway: Quinazolinone Scaffold Synthesis

A primary application in drug discovery is the synthesis of quinazolin-2,4-diones, a privileged scaffold in kinase inhibitors.[1]

The Workflow:

-

Urea Formation: 2-Iodophenyl isocyanate reacts with an amine.

-

Carbonylation: Pd-catalyzed CO insertion cyclizes the urea onto the iodine position.

Figure 2: Sequential reaction pathway converting the isocyanate to a heterocycle via urea intermediate.

Part 4: Experimental Protocols

Safety & Handling (Critical)

-

Lachrymator: This compound causes severe eye irritation and tearing.[2] All operations must occur in a functioning fume hood.

-

Moisture Sensitivity: The isocyanate reacts with atmospheric moisture to form the symmetrical urea (1,3-bis(2-iodophenyl)urea), which precipitates as a white solid.[1]

-

Quenching: Quench glassware with methanol or a mixture of water/isopropanol/ammonia to destroy residual isocyanate before removal from the hood.

Protocol: Synthesis of N-(2-Iodophenyl)-N'-benzylurea

A self-validating protocol for verifying reagent quality and generating a coupling precursor.[1]

Materials:

-

2-Iodophenyl isocyanate (1.0 equiv, 245 mg, 1 mmol)[1]

-

Benzylamine (1.05 equiv, 112 mg)[1]

-

Dichloromethane (DCM), anhydrous (5 mL)

-

Hexanes (for precipitation)

Procedure:

-

Setup: Flame-dry a 25 mL round-bottom flask and cool under Argon. Add anhydrous DCM.

-

Addition: Add benzylamine (1.05 equiv) to the solvent. Cool to 0°C in an ice bath.

-

Reaction: Add 2-Iodophenyl isocyanate dropwise via syringe. Observation: The reaction is exothermic; ensure slow addition.

-

Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 3:7). The isocyanate spot (high Rf) should disappear.

-

Workup (Self-Validating Step):

-

If a precipitate forms: Filter and wash with cold hexanes.

-

If solution remains clear: Concentrate to ~1 mL volume and add cold hexanes to induce crystallization.

-

-

Yield: Expected yield >90%. The product should be a white solid.

Troubleshooting:

-

Precipitate is insoluble in everything? You likely have the symmetrical urea (hydrolysis product). Check your solvent dryness.

-

Low Yield? Ensure the amine is free base, not a hydrochloride salt.

References

-

Sigma-Aldrich (Merck). 2-Iodophenyl isocyanate Product Page. Retrieved from [1]

-

Oakwood Chemical. 2-Iodophenyl isocyanate Safety Data Sheet & Specs. Retrieved from

-

Wang, Y., & Ji, S. J. (2017).[3] Palladium-catalyzed incorporation of two C1 building blocks: The reaction of atmospheric CO2 and isocyanides with 2-iodoanilines leading to the synthesis of quinazoline-2,4(1H,3H)-diones.[1][3] Organic Letters, 19(17), 4484-4487.[1][3]

-

National Institutes of Health (NIH) - PubChem. 2-Iodophenyl isocyanate Compound Summary. Retrieved from

-

ChemicalBook. 2-Iodophenyl isocyanate Suppliers and Properties. Retrieved from

Sources

Electrophilicity & Synthetic Utility of 2-Iodophenyl Isocyanate

Executive Summary

2-Iodophenyl isocyanate (2-IPI) represents a specialized class of "bifunctional" electrophiles in organic synthesis. Unlike standard aryl isocyanates, which serve primarily as mono-functional electrophiles for urea or carbamate formation, 2-IPI integrates a highly reactive isocyanate motif with an ortho-iodine handle. This unique architecture allows for sequential functionalization : an initial nucleophilic addition to the isocyanate, followed by a transition-metal-catalyzed cross-coupling or cyclization utilizing the carbon-iodine bond.

This guide analyzes the electrophilic nature of 2-IPI, dissecting the competing electronic activation and steric shielding imposed by the ortho-iodo substituent. It further details the compound's critical role in accessing privileged heterocyclic scaffolds—specifically benzimidazolones and quinazolinones—through palladium-catalyzed cascade sequences.

Electronic Structure & Reactivity Profile

The Isocyanate Electrophile

The isocyanate group (-N=C=O) is a cumulene system where the central carbon is highly electrophilic due to the cumulative electron-withdrawing effects of both nitrogen and oxygen. In 2-IPI, this reactivity is modulated by the phenyl ring and the specific influence of the iodine atom at the 2-position.

The Ortho-Iodo Effect: Sterics vs. Electronics

The reactivity of 2-IPI is defined by a tension between two opposing physical forces:

-

Electronic Activation (-I Effect): Iodine is more electronegative than carbon (Pauling scale: 2.66 vs 2.55). Through the inductive effect (-I), the ortho-iodine pulls electron density away from the aromatic ring, and consequently from the isocyanate carbon. This destabilizes the ground state and lowers the LUMO energy, theoretically enhancing susceptibility to nucleophilic attack compared to phenyl isocyanate.

-

Steric Shielding (+S Effect): The iodine atom is large (Van der Waals radius ~1.98 Å). Its proximity to the -NCO group creates significant steric bulk. For bulky nucleophiles (e.g., secondary amines, tertiary alcohols), this steric hindrance can retard the rate of addition, overriding the electronic activation.

Visualizing the Reactivity Landscape

Figure 1: Kinetic bifurcation of 2-IPI reactivity based on nucleophile size, leading to the common urea intermediate required for cyclization.

Synthetic Utility: The Gateway to Heterocycles

The primary value of 2-IPI lies in cascade reactions . The urea formed from the initial isocyanate reaction is not the final product but a "tethered" precursor primed for ring closure.

Benzimidazolone Synthesis

The reaction of 2-IPI with primary amines yields an o-iodophenylurea. In the presence of a palladium catalyst, this intermediate undergoes an intramolecular Buchwald-Hartwig amination to form 1,3-dihydro-2H-benzimidazol-2-ones. This route avoids the use of phosgene and allows for the introduction of diverse R-groups on the nitrogen.

Quinazolinone Scaffolds

Reaction with amidines or related nucleophiles, followed by carbonylation or direct C-H activation, grants access to quinazolinones. The iodine atom serves as the oxidative addition site for the metal catalyst, initiating the ring closure.

Experimental Protocols

Protocol A: General Urea Formation (Nucleophilic Addition)

Use this protocol to generate the stable intermediate for subsequent cross-coupling.

Reagents:

-

2-Iodophenyl isocyanate (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Solvation: Dissolve 2-iodophenyl isocyanate in anhydrous DCM (0.1 M concentration).

-

Addition: Add the primary amine dropwise at 0 °C. Note: The reaction is exothermic. Cooling is critical to prevent polymerization.

-

Monitoring: Warm to room temperature and stir for 2–4 hours. Monitor consumption of isocyanate by TLC (disappearance of starting material) or IR (disappearance of the strong -N=C=O stretch at ~2270 cm⁻¹).

-

Isolation: If the product precipitates, filter and wash with cold hexanes. If soluble, concentrate in vacuo and recrystallize from EtOAc/Hexanes.

Protocol B: Pd-Catalyzed Cyclization to Benzimidazolone

A representative cascade workflow.

Reagents:

-

o-Iodophenylurea intermediate (from Protocol A)

-

Pd(OAc)₂ (5 mol%)

-

Xantphos or BINAP (5-10 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

Toluene or 1,4-Dioxane

Procedure:

-

Charge: Combine the urea, Pd catalyst, ligand, and base in a pressure vial.

-

Inert: Evacuate and backfill with Argon (3 cycles).

-

Solvent: Add degassed solvent.

-

Reaction: Heat to 80–100 °C for 12–24 hours.

-

Workup: Filter through a celite pad to remove Pd residues. Concentrate and purify via flash column chromatography.

Quantitative Data Summary

| Parameter | Value / Description | Implication |

| Molecular Weight | 245.02 g/mol | Heavy atom effect due to Iodine. |

| Boiling Point | ~120 °C (at 10 mmHg) | Volatile; requires fume hood handling. |

| IR Signature | ~2260–2275 cm⁻¹ | Diagnostic peak for reaction monitoring. |

| Reactivity (vs PhNCO) | Comparable (Electronic + / Steric -) | High reactivity; moisture sensitive.[1] |

| Major Hazard | Sensitizer / Lachrymator | Potential for severe respiratory irritation. |

Safety & Handling (Critical)

1. Respiratory Protection: Isocyanates are potent respiratory sensitizers.[2] Inhalation can cause asthma-like symptoms (isocyanates asthma) which may be permanent. ALWAYS handle 2-IPI in a functioning chemical fume hood.

2. Moisture Sensitivity: The isocyanate group reacts rapidly with water to form the corresponding aniline (2-iodoaniline) and CO₂. This evolution of gas can pressurize sealed vessels. Store under inert atmosphere at 2–8 °C.

3. Quenching Spills: Do not wipe up with water. Use a neutralizing solution of aqueous 5-10% sodium carbonate with 1-2% ammonia to destroy the isocyanate before cleanup.

Reaction Pathway Visualization

Figure 2: The "Tether and Cyclize" strategy utilizing 2-IPI for heterocycle synthesis.

References

-

Reactivity of Isocyanates: Reaction of OH with Aliphatic and Aromatic Isocyanates. ResearchGate. Link

-

Benzimidazolone Synthesis: Synthesis of benzimidazolones via intramolecular N-arylation.[3] Organic Chemistry Portal. Link

-

Palladium Catalysis: Palladium-catalyzed cascade cyclization of isocyanides with di-(o-iodophenyl)sulfonylguanidines.[4][5] RSC Publishing. Link

-

Safety Data: Isocyanates - Overview. Occupational Safety and Health Administration (OSHA). Link

-

Ortho-Effects: Abstraction of Iodine From Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. NIH/PubMed. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isocyanates - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]

- 3. Benzimidazolone synthesis [organic-chemistry.org]

- 4. Palladium-catalyzed cascade cyclization of isocyanides with di-(o-iodophenyl)sulfonylguanidines: access to heterocyclic fused quinazolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Palladium-catalyzed cascade cyclization of isocyanides with di-(o-iodophenyl)sulfonylguanidines: access to heterocyclic fused quinazolines | Scilit [scilit.com]

Methodological & Application

Harnessing the Power of Suzuki Coupling with 2-Iodophenyl Isocyanate: Protocols and Mechanistic Insights

An Application Guide for Researchers

Introduction: A Versatile Building Block for Complex Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[1] This guide focuses on a particularly valuable, yet nuanced, substrate: 2-iodophenyl isocyanate .

The strategic placement of an iodo group ortho to a highly reactive isocyanate moiety makes this molecule a superb building block for the rapid construction of complex heterocyclic frameworks. The isocyanate group (–N=C=O), while often a spectator in the initial C–C bond formation, serves as a potent handle for subsequent intramolecular cyclizations or intermolecular functionalization. This dual reactivity is especially powerful in pharmaceutical and materials science, where isocyanates are crucial for creating everything from advanced polymers to active pharmaceutical ingredients (APIs).[4][5]

A primary application, which we will explore in detail, is the synthesis of phenanthridinones. These scaffolds are present in numerous bioactive alkaloids and exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[6][7][8] By leveraging a Suzuki coupling followed by an intramolecular cyclization, researchers can efficiently access this privileged heterocyclic system.[6][7]

This document provides a Senior Application Scientist's perspective on mastering this reaction. We will move beyond simple procedural lists to explore the underlying mechanics, rationale for parameter selection, and field-tested protocols to ensure robust and reproducible outcomes in your laboratory.

Mechanistic Insights: The Palladium Catalytic Cycle

The success of any Suzuki coupling hinges on a fundamental understanding of its catalytic cycle. The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[2][9] The isocyanate group on the 2-iodophenyl isocyanate substrate is typically non-reactive under standard Suzuki conditions and does not directly participate in the cycle, though its electronic properties can influence the reactivity of the C-I bond.

The three core steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-iodophenyl isocyanate. This is often the rate-limiting step. The C-I bond is weaker than corresponding C-Br or C-Cl bonds, making iodo-substrates highly reactive. This step forms a square planar Pd(II) complex.[2][10]

-

Transmetalation: For this step to proceed, the organoboron species (e.g., an arylboronic acid) must be activated by a base.[11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). This complex then exchanges its organic group (Ar') with the halide on the Pd(II) center, forming a new di-organopalladium(II) intermediate.[2][11]

-

Reductive Elimination: The two organic groups (the original phenyl isocyanate and the newly transferred aryl group) on the palladium center couple and are expelled from the coordination sphere. This step forms the final C-C bond of the biaryl product and, crucially, regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][10]

Practical Considerations & Reaction Optimization

The theoretical mechanism provides a roadmap, but successful execution requires careful selection of reagents and conditions. The choice of catalyst, ligand, base, and solvent system must be synergistic to achieve high yields and minimize side reactions.

Catalyst and Ligand Selection

The combination of the palladium source and its coordinating ligand is the heart of the catalytic system. While "ligandless" systems using palladium nanoparticles exist, most high-yield syntheses rely on well-defined molecular catalysts formed in situ.[12]

-

Palladium Source: Common precatalysts include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Although Pd(OAc)₂ is in the Pd(II) state, it is readily reduced in situ to the active Pd(0) species.

-

Ligands: The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and modulates its reactivity. For coupling with aryl iodides, a range of phosphine ligands are effective.

-

Triphenylphosphine (PPh₃): A standard, cost-effective choice for reactive substrates like aryl iodides.

-

Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos): These are often called "Buchwald ligands" and are highly effective for more challenging couplings. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.

-

N-Heterocyclic Carbenes (NHCs): These offer strong Pd-C bonds, creating highly stable and active catalysts that can improve yields and tolerate a wide range of functional groups.[11]

-

From an experimental standpoint, the choice of ligand is critical. While PPh₃ may suffice, employing a more advanced ligand like SPhos often provides a more robust system, especially if the boronic acid partner is sterically hindered or electronically deactivated.

The Crucial Role of the Base and Solvent

The base and solvent are not passive components; they actively participate in the reaction and dictate its efficiency.

-

Base: A base is essential for activating the boronic acid to form the boronate "ate" complex required for transmetalation.[2][11]

-

Potassium Carbonate (K₂CO₃): A common, moderately strong base.

-

Cesium Carbonate (Cs₂CO₃): A stronger, more soluble base that can accelerate reactions, but is more expensive.

-

Potassium Phosphate (K₃PO₄): A strong base often used with less reactive substrates (like aryl chlorides) but also highly effective for aryl iodides.

-

-

Solvent System: Suzuki couplings are typically run in a two-phase system.[10]

-

Organic Phase: Dissolves the organic starting materials and the catalyst complex. Common choices include 1,4-Dioxane, Toluene, or N,N-Dimethylformamide (DMF).

-

Aqueous Phase: Dissolves the inorganic base. The presence of water is crucial for the formation of the active boronate species.

-

Expert Tip: The thorough removal of oxygen from the reaction mixture is paramount. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. This is achieved by degassing the solvent and maintaining a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

| Parameter | Recommended Choice | Rationale & Causality |

| Aryl Halide | 2-Iodophenyl Isocyanate | The C-I bond is weak, facilitating rapid oxidative addition. |

| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Reliable precatalysts that are readily reduced in situ to the active Pd(0) form. |

| Ligand | PPh₃ (4-10 mol%) or SPhos (2-5 mol%) | PPh₃ is a good starting point. SPhos provides higher activity and stability for broader substrate scope. |

| Boronic Acid | Aryl- or Heteroaryl-B(OH)₂ | 1.1 - 1.5 equivalents are used to drive the reaction to completion. |

| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Activates the boronic acid for transmetalation. K₃PO₄ is generally more effective. |

| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Biphasic system to dissolve both organic substrates and the inorganic base. |

| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome activation barriers, especially for the oxidative addition step.[10] |

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for setup, monitoring, and purification. Safety Note: Isocyanates are reactive and can be respiratory sensitizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: General Suzuki Coupling of 2-Iodophenyl Isocyanate with 4-Methoxyphenylboronic Acid

This protocol details a standard cross-coupling to form 2-(4-methoxyphenyl)phenyl isocyanate.

Workflow Overview dot graph TD { A[Reagent Assembly] --> B{Inert Atmosphere Setup}; B --> C[Solvent Degassing]; C --> D[Reaction Heating & Monitoring]; D --> E{Reaction Cooldown}; E --> F[Aqueous Workup]; F --> G[Extraction]; G --> H[Drying & Concentration]; H --> I[Purification via Chromatography]; I --> J[Characterization];

}

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Isocyanates and human health: Multi-stakeholder information needs and research priorities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 6. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual fluorescent phenanthridinones and crinasiadine derivatives by consecutive palladium-catalyzed three-component syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

The Versatile Role of 2-Iodophenyl Isocyanate in Palladium-Catalyzed Heterocycle Synthesis: Application Notes and Protocols

Introduction: A Privileged Building Block for Complex Scaffolds

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular strategies to construct complex molecular architectures remains a paramount objective. Among the vast arsenal of synthetic tools, palladium-catalyzed cross-coupling and annulation reactions have emerged as powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. Within this context, 2-iodophenyl isocyanate stands out as a uniquely versatile and highly reactive building block. Its bifunctional nature, possessing both a reactive aryl iodide and an electrophilic isocyanate moiety, opens a gateway to a diverse array of heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed synthesis of quinazolinones, isoindolinones, and indoles using 2-iodophenyl isocyanate as a key precursor. The protocols described herein are designed to be robust and reproducible, with a focus on explaining the underlying mechanistic principles to empower rational optimization and adaptation.

I. Palladium-Catalyzed Synthesis of Quinazolinones: A Domino Approach to a Privileged Scaffold

Quinazolinones are a prominent class of N-heterocyles found in numerous biologically active compounds and approved pharmaceuticals. The palladium-catalyzed reaction of 2-iodophenyl isocyanate with primary amines offers a convergent and efficient route to this important scaffold through a domino sequence of amination and cyclization.

Mechanistic Rationale: The "Why" Behind the Reaction

The synthesis of quinazolinones from 2-iodophenyl isocyanate and a primary amine proceeds through a well-orchestrated catalytic cycle. The choice of a palladium catalyst, typically in its Pd(0) oxidation state, is crucial for initiating the reaction sequence. The cycle commences with the oxidative addition of the aryl iodide to the Pd(0) complex, forming a Pd(II)-aryl intermediate. This is followed by coordination of the primary amine and subsequent C-N bond formation via reductive elimination or a related pathway, yielding an N-arylated urea derivative. The final and often facile step is an intramolecular nucleophilic attack of the newly introduced amino group onto the isocyanate moiety, leading to the formation of the quinazolinone ring system and regeneration of the active catalyst. The choice of ligands, bases, and solvents plays a critical role in modulating the reactivity and stability of the catalytic intermediates, thereby influencing the overall efficiency of the reaction.

Caption: Palladium-catalyzed synthesis of quinazolinones.

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one